1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrophenethyl group, an allyl group, and a tetrahydroisoquinoline core. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
The synthesis of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the nitrophenethyl intermediate: This step involves the nitration of phenethylamine to produce 4-nitrophenethylamine hydrochloride.
Alkylation and cyclization: The nitrophenethyl intermediate is then subjected to alkylation with allyl bromide, followed by cyclization to form the tetrahydroisoquinoline core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Scientific Research Applications
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting gene expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Nitrophenethyl)-2-allyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds, such as:
4-Nitrophenethylamine hydrochloride: A simpler compound with similar nitrophenethyl and hydrochloride groups.
2-(4-Nitrophenyl)ethylamine hydrochloride: Another related compound with a nitrophenyl group and ethylamine moiety.
®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride: A more complex compound with additional functional groups, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
63938-07-8 |
---|---|
Molecular Formula |
C22H27ClN2O4 |
Molecular Weight |
418.9 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[2-(4-nitrophenyl)ethyl]-2-prop-2-enyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-4-12-23-13-11-17-14-21(27-2)22(28-3)15-19(17)20(23)10-7-16-5-8-18(9-6-16)24(25)26;/h4-6,8-9,14-15,20H,1,7,10-13H2,2-3H3;1H |
InChI Key |
NPXVUKFDUUECTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C([NH+](CCC2=C1)CC=C)CCC3=CC=C(C=C3)[N+](=O)[O-])OC.[Cl-] |
Origin of Product |
United States |
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